molecular formula C24H24N4O2S B6569805 4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 932962-05-5

4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B6569805
CAS No.: 932962-05-5
M. Wt: 432.5 g/mol
InChI Key: NOHMHMWQAVNCIW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a tetrahydroquinoline group, a sulfanyl group, a pyridinyl group, and a cyclopentapyrimidinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a cyclopentapyrimidinone ring, which is a type of heterocyclic compound. This ring is connected to a pyridinyl group, a sulfanyl group, and a tetrahydroquinolinyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a sulfanyl group could make this compound a good nucleophile, while the presence of a pyrimidinone ring could give it interesting acid-base properties .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

Biochemical Analysis

Biochemical Properties

4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit phosphodiesterase III A (PDE3A), an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in cells . By inhibiting PDE3A, the compound increases cAMP levels, leading to various downstream effects on cellular signaling pathways. Additionally, the compound’s interaction with adenosine uptake mechanisms further influences cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to exhibit antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . These effects are mediated through its impact on cell signaling pathways, particularly those involving cAMP. The compound’s ability to modulate gene expression and cellular metabolism is also noteworthy, as it can influence the expression of genes involved in cell proliferation, apoptosis, and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE3A . This inhibition prevents the breakdown of cAMP, leading to elevated cAMP levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in changes in cellular functions such as increased heart muscle contraction, relaxation of smooth muscles, and inhibition of platelet aggregation. The compound may also interact with other biomolecules, such as adenosine transporters, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular functions. The compound is known to be light-sensitive and requires storage in amber vials at -20°C to maintain its stability . Over time, the compound’s effects on cellular functions may diminish due to degradation, but its initial impact on cAMP levels and related cellular processes remains significant.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its effects vary with different dosages. At lower doses, the compound exhibits beneficial effects such as vasodilation and cardiotonic properties . At higher doses, toxic or adverse effects may occur, including potential cardiotoxicity and other side effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cAMP levels and adenosine uptake . The compound’s inhibition of PDE3A plays a central role in these pathways, leading to increased cAMP levels and subsequent activation of downstream signaling cascades. Additionally, the compound’s interaction with adenosine transporters affects adenosine metabolism and cellular responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to inhibit adenosine uptake suggests that it may be transported via adenosine transporters, affecting its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s interactions with specific targeting signals or post-translational modifications may direct it to particular cellular compartments or organelles . This localization can influence the compound’s efficacy and its ability to modulate cellular processes effectively.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-22(27-13-5-8-18-7-1-2-10-20(18)27)16-31-23-19-9-3-11-21(19)28(24(30)26-23)15-17-6-4-12-25-14-17/h1-2,4,6-7,10,12,14H,3,5,8-9,11,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHMHMWQAVNCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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